

Spectroscopic Profile of 2-Acetyl-5-norbornene: A Technical Guide

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Compound of Interest

Compound Name: 2-Acetyl-5-norbornene

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This technical guide provides an in-depth overview of the spectroscopic data for **2-acetyl-5-norbornene**, a versatile bicyclic ketone with applications in organic synthesis and materials science. This document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-acetyl-5-norbornene**.

Table 1: ^1H NMR Spectroscopic Data of 2-Acetyl-5-norbornene

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.19 - 5.91	m	2H	-	Olefinic protons (H-5, H-6)
3.18	m	1H	-	Bridgehead proton (H-1)
2.88	m	1H	-	Bridgehead proton (H-4)
2.45	m	1H	-	H-2
2.14	s	3H	-	Acetyl protons (-COCH ₃)
1.88	m	1H	-	H-3exo
1.40 - 1.25	m	2H	-	H-7a, H-7b
0.65	m	1H	-	H-3endo

Note: The spectrum of **2-acetyl-5-norbornene** is complex due to the presence of endo and exo isomers. The presented data is a representative analysis, and specific peak positions and multiplicities may vary depending on the isomeric ratio.

Table 2: ¹³C NMR Spectroscopic Data of 2-Acetyl-5-norbornene

Chemical Shift (δ) ppm	Assignment
209.0	Carbonyl carbon (C=O)
137.9	Olefinic carbon
132.5	Olefinic carbon
51.8	Bridgehead carbon
46.7	Bridgehead carbon
45.1	Aliphatic carbon
33.8	Aliphatic carbon
30.3	Aliphatic carbon
28.2	Acetyl methyl carbon

Table 3: IR Spectroscopic Data of 2-Acetyl-5-norbornene

Frequency (cm^{-1})	Intensity	Assignment
3060	Medium	=C-H stretch (alkene)
2970	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)
1640	Medium	C=C stretch (alkene)
1355	Medium	C-H bend (acetyl group)
720	Strong	=C-H bend (cis-disubstituted alkene)

Table 4: Mass Spectrometry Data of 2-Acetyl-5-norbornene

m/z	Relative Intensity (%)	Assignment
136	25	[M] ⁺ (Molecular ion)
93	100	[M - COCH ₃] ⁺ (Base peak)
77	30	[C ₆ H ₅] ⁺
66	80	[C ₅ H ₆] ⁺ (Cyclopentadiene)
43	50	[CH ₃ CO] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of **2-acetyl-5-norbornene** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Acquisition Time: 4 seconds.
- Relaxation Delay: 1 second.
- Number of Scans: 16.

¹³C NMR Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: 240 ppm.
- Acquisition Time: 1 second.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: As **2-acetyl-5-norbornene** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.^[1]

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 32.
- Mode: Transmittance.

A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectral data is obtained using a mass spectrometer equipped with an electron ionization (EI) source.^[2]

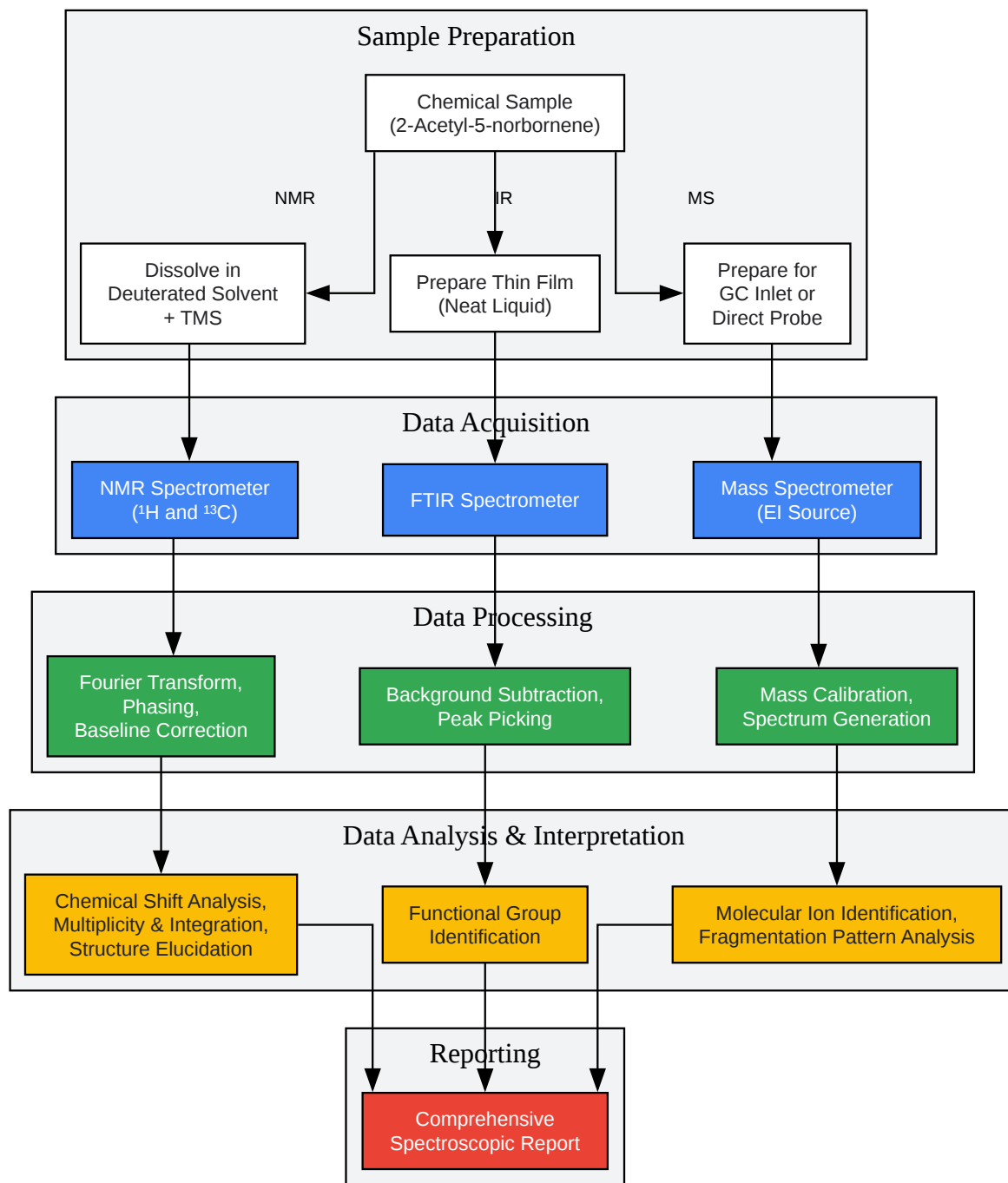
Experimental Conditions:

- Ionization Mode: Electron Ionization (EI).[\[2\]](#)
- Electron Energy: 70 eV.[\[2\]](#)
- Source Temperature: 200°C.
- Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 40-200.

The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-acetyl-5-norbornene**.



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Spectroscopic Analysis Workflow

This guide provides a foundational understanding of the spectroscopic characteristics of **2-acetyl-5-norbornene**. For more specific applications or advanced analytical techniques, further investigation and consultation of specialized literature are recommended.

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References

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